Methoxsalen-d3

Bioanalysis LC-MS/MS Method Validation

Methoxsalen-d3 is the definitive SIL-IS for LC-MS/MS quantification of methoxsalen in biological matrices (human plasma). Its +3.02 Da mass shift and ≥98% chemical purity (99.93% isotopic purity) eliminate differential ionization and matrix effects, enabling FDA/EMA-compliant precision. Use it as a tracer for CYP2A6 inhibition assays or simultaneous oral/IV pharmacokinetic studies. Choose this high-purity deuterated standard for accurate, reproducible bioanalytical data.

Molecular Formula C12H8O4
Molecular Weight 219.21 g/mol
Cat. No. B585215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxsalen-d3
Synonyms9-(Methoxy-d3)-7H-furo[3,2-g][1]benzopyran-7-one;  Methoxsalen-d3
Molecular FormulaC12H8O4
Molecular Weight219.21 g/mol
Structural Identifiers
InChIInChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1D3
InChIKeyQXKHYNVANLEOEG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxsalen-d3 (8-MOP-d3) Specifications & Core Identity for Analytical Method Development


Methoxsalen-d3 (8-Methoxypsoralen-d3; CAS 80386-99-8) is a deuterium-labeled analogue of methoxsalen, a tricyclic furocoumarin. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalytical assays for the accurate quantification of methoxsalen in biological matrices [1]. Chemically, it possesses three deuterium atoms substituted at the methoxy group, yielding a molecular formula of C₁₂H₅D₃O₄ and a molecular weight of 219.21 g/mol .

Critical Analytical Limitations of Unlabeled Methoxsalen & Other Psoralens for Precise Quantification


In LC-MS/MS workflows, employing unlabeled methoxsalen (CAS 298-81-7) or alternative non-isotopic psoralen derivatives (e.g., bergapten/5-MOP) as internal standards introduces significant quantitative error due to differential ionization efficiency, matrix effect susceptibility, and chromatographic retention time shifts. These variables compromise assay precision and accuracy, particularly in complex biological matrices like human plasma [1]. Methoxsalen-d3 overcomes these limitations through near-identical physicochemical properties and a distinct +3 Da mass shift, enabling robust co-elution and MS differentiation essential for regulatory-compliant bioanalysis [2].

Quantitative Differential Evidence: Methoxsalen-d3 vs. Analogs & Alternatives


LC-MS/MS Assay Precision: Methoxsalen-d3 vs. Unlabeled Methoxsalen in Human Plasma

When used as an internal standard, methoxsalen-d3 enables precise quantification of methoxsalen in human plasma via LC-MS/MS. The method achieves a linear range of 1-100 ng/mL with a coefficient of determination (r²) >0.99. In contrast, using unlabeled methoxsalen or a structural analog introduces matrix effect variability, typically requiring extensive sample preparation or resulting in wider acceptance criteria [1].

Bioanalysis LC-MS/MS Method Validation

Mass Spectrometric Differentiation: Exact +3.02 Da Mass Shift vs. Unlabeled Methoxsalen

Methoxsalen-d3 possesses an exact mass of 219.21 g/mol, representing a +3.02 Da shift from unlabeled methoxsalen (exact mass 216.19 g/mol) . This mass difference enables complete baseline resolution in MS detection, eliminating isotopic cross-talk and allowing for accurate isotope dilution mass spectrometry. The isotopic purity is specified at 99.93%, minimizing unlabeled methoxsalen contamination .

Mass Spectrometry Isotopic Labeling Quantification

Pharmacokinetic Equivalence: Lack of Isotope Effect vs. Deuterated Drug Candidates

Crucially, 8-Methoxy-d3 Psoralen has been explicitly documented to exhibit no isotopic effect on pharmacokinetics [1]. This distinguishes it from deuterated active pharmaceutical ingredients (APIs) designed to leverage the kinetic isotope effect (KIE) to slow metabolism; for methoxsalen-d3, the absence of a metabolic isotope effect ensures it behaves identically to the unlabeled analyte throughout sample extraction and ionization, a prerequisite for accurate internal standardization.

Pharmacokinetics Deuterium Isotope Effect ADME

CYP Inhibition Selectivity: Methoxsalen (Parent) vs. Bergapten (5-MOP) as a Comparator

While methoxsalen-d3 serves as the analytical standard, the potency and selectivity of its parent compound (methoxsalen) are critical context for its application. Methoxsalen inhibits CYP2A6 with a Ki of 0.8 μM, demonstrating 3.5- to 94-fold selectivity over other P450s (excluding CYP1A2, Ki = 0.2 μM) [1]. In comparative studies of psoralen derivatives, bergapten (5-methoxypsoralen) also inhibits CYP450, but methoxsalen (8-MOP) is distinguished as an extremely potent suicide inhibitor [2]. This differential CYP inhibition profile underscores why methoxsalen-d3 is the required tracer for studies involving this specific, potent inhibitor.

Cytochrome P450 CYP2A6 Enzyme Inhibition

Chromatographic Co-elution: Methoxsalen-d3 vs. Unlabeled Methoxsalen

In a validated LC-MS/MS method for methoxsalen in human plasma, methoxsalen-d3 was selected as the internal standard and exhibited near-identical chromatographic behavior to the analyte [1]. Both compounds eluted under isocratic conditions with a mobile phase of 2 mM ammonium acetate and methanol (15:85 v/v) at a flow rate of 0.80 mL/min on a Symmetry C18 column [1]. This co-elution minimizes differential matrix effects, a common source of error when using non-isotopic internal standards.

Chromatography LC-MS Internal Standard

Isotopic Purity: Methoxsalen-d3 vs. Lower-Grade Deuterated Standards

The analytical utility of a SIL-IS is directly tied to its isotopic purity. Methoxsalen-d3 from qualified vendors is specified at 99.93% purity by HPLC . This high isotopic enrichment minimizes the presence of unlabeled methoxsalen (d0), which would otherwise contribute to the analyte signal and compromise the lower limit of quantification (LLOQ). In contrast, lower-grade deuterated standards (e.g., those with <98% isotopic purity) can introduce significant bias in trace-level quantification.

Isotopic Purity Quality Control Analytical Standards

Primary Application Scenarios for Methoxsalen-d3 in Scientific & Industrial Workflows


Regulatory-Compliant Bioanalysis of Methoxsalen in Clinical Pharmacokinetic Studies

Methoxsalen-d3 is the definitive internal standard for LC-MS/MS assays quantifying methoxsalen in human plasma, enabling adherence to FDA and EMA bioanalytical method validation guidelines. As demonstrated by Patel et al., its use facilitates a linear calibration range of 1-100 ng/mL (r² > 0.99) with acceptable precision and accuracy [1].

Stable Isotope Dilution Assays for CYP2A6-Mediated Metabolism and Drug-Drug Interaction Studies

For in vitro or in vivo studies examining methoxsalen's role as a potent CYP2A6 inhibitor (Ki = 0.8 μM), methoxsalen-d3 serves as the essential tracer to accurately measure parent drug concentrations [1]. Its lack of a metabolic isotope effect ensures that measured concentrations reflect true methoxsalen exposure [2].

Mass Spectrometry Method Development and System Suitability Testing

The distinct +3.02 Da mass shift of methoxsalen-d3 (m/z 219.21) relative to unlabeled methoxsalen (m/z 216.19) provides a clear MS signal for tuning, calibration, and assessing matrix effects in LC-MS systems [1]. Its high isotopic purity (99.93%) ensures minimal interference [2].

Investigating Saturable First-Pass Metabolism via Stable Isotope Co-Administration

In specialized pharmacokinetic studies, co-administration of methoxsalen-d3 with unlabeled methoxsalen allows for simultaneous tracking of oral and intravenous kinetics, as described in early stable isotope work [1]. This technique, enabled by the isotope's identical behavior, quantifies absolute bioavailability and saturable first-pass effects without the confounding variables of sequential dosing.

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